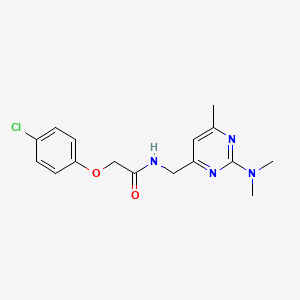

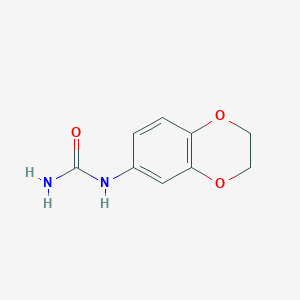

1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Chloro-5-nitrophenyl)ethanone” is an organic compound with the chemical formula C8H6ClNO3 . It is a yellow solid with a special smell . One of the main uses of this compound is as an intermediate in organic synthesis . It can be used in the synthesis of various drugs, dyes, and pesticides .

Synthesis Analysis

The synthesis of “1-(2-chloro-5-nitrophenyl)ethanone” can be achieved by reacting acetophenone with nitric acid and hydrochloric acid . The reaction first introduces a chlorine atom on acetophenone, and then introduces a nitro group on the benzene ring by nitration . The reaction conditions need to be precisely controlled to ensure yield and selectivity .Molecular Structure Analysis

The molecular formula of “1-(2-chloro-5-nitrophenyl)ethanone” is C8H6ClNO3 . The exact mass is 199.003616 .Physical And Chemical Properties Analysis

The density of “1-(2-chloro-5-nitrophenyl)ethanone” is 1.4±0.1 g/cm3 . The boiling point is 244.8±20.0 °C at 760 mmHg . The flash point is 101.8±21.8 °C .Aplicaciones Científicas De Investigación

Photoluminescent Materials

Polymers incorporating 1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives demonstrate strong photoluminescence and photochemical stability, making them suitable for electronic applications. The introduction of such units into polymers can lead to the development of new materials with potential applications in optoelectronics, including light-emitting diodes and solar cells (Beyerlein & Tieke, 2000).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been identified as efficient corrosion inhibitors for carbon steel in acidic environments. These compounds adsorb on the steel surface, offering protection against corrosion, which is crucial for extending the lifespan of metal structures and components in industrial applications (Zarrouk et al., 2015).

Electronic Materials

Conjugated polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit high luminescence and quantum yield. These materials are promising for applications in organic electronics, including photovoltaic cells and thin-film transistors, due to their good solubility, processability, and electrochemical properties (Zhang & Tieke, 2008).

Electrochromic Devices

Electroactive monomers based on pyrrolo[3,4-c]pyrrole derivatives can be electrochemically polymerized to form films with multi-staged redox processes and multi-colored anodic electrochromism. Such films have applications in electrochromic devices, offering advantages like reasonable coloration efficiency, fast response times, and good cycling stability (Kung, Cao, & Hsiao, 2020).

Safety and Hazards

“1-(2-chloro-5-nitrophenyl)ethanone” is a flammable substance and should be kept away from open flames and high temperatures . Personal protective equipment such as goggles, gloves, and protective clothing must be worn when handling this compound . Avoid inhaling compound dust or contact with skin . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

Propiedades

IUPAC Name |

1-(2-chloro-5-nitrophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O4/c11-7-2-1-6(13(16)17)5-8(7)12-9(14)3-4-10(12)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNHAZNLUBZQHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2986788.png)

![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide](/img/structure/B2986790.png)

![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2986793.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2986795.png)

methyl}furan-2-carboxamide](/img/structure/B2986798.png)

![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)

![2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2986804.png)

![(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2986805.png)

![N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2986806.png)